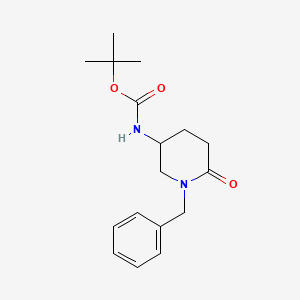

tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate

Description

Historical Development of Piperidine Carbamates in Medicinal Chemistry

Piperidine, a six-membered heterocyclic amine, has long been a cornerstone of alkaloid chemistry due to its presence in natural products such as piperine and coniine. The integration of carbamate groups into piperidine frameworks emerged in the late 20th century as a strategy to enhance metabolic stability and bioavailability in drug candidates. Carbamates, known for their hydrolytic resistance compared to esters, offered a solution to the rapid degradation of early peptidomimetics.

A pivotal shift occurred with the discovery that piperidine carbamates could mimic peptide bonds while avoiding proteolytic cleavage. For example, the 2019 development of peptidomimetic inhibitors targeting serine proteases like matriptase and hepsin demonstrated that tert-butyl carbamate modifications at the piperidine 3-position improved both potency (IC~50~ values <10 nM) and selectivity over off-target enzymes such as thrombin. This advancement built on earlier work utilizing iodine-mediated carbamate annulation, which enabled efficient cyclization of alkenylamines into functionalized piperidines.

Table 1: Evolution of Piperidine Carbamate Applications

| Era | Key Development | Impact on Drug Design |

|---|---|---|

| Pre-2000 | Isolation of natural piperidine alkaloids | Inspired synthetic analogs for bioactivity |

| 2000–2010 | Introduction of carbamate protecting groups | Enhanced metabolic stability |

| 2010–Present | Piperidine carbamates as enzyme inhibitors | High selectivity in oncology targets |

The tert-butyl group, in particular, became favored for its steric bulk, which shields the carbamate linkage from enzymatic hydrolysis while maintaining solubility in nonpolar solvents.

Significance of tert-Butyl N-(1-Benzyl-6-Oxopiperidin-3-yl)carbamate in Pharmaceutical Research

This compound (CAS 1824405-74-4, molecular formula C~17~H~24~N~2~O~3~) exemplifies the convergence of piperidine functionalization and carbamate chemistry. The benzyl group at the 1-position introduces lipophilicity, facilitating membrane permeability, while the 6-keto moiety provides a hydrogen-bond acceptor for target engagement. Its synthesis, typically achieved via reductive amination of N-protected 6-oxopiperidine derivatives, highlights the role of tert-butyl carbamates in stabilizing intermediates during multi-step reactions.

In protease inhibition, the compound’s structure aligns with pharmacophore models for binding to the S1 pocket of matriptase, a serine protease overexpressed in epithelial cancers. Molecular docking studies suggest that the benzyl group occupies a hydrophobic cleft, while the carbamate carbonyl interacts with catalytic histidine residues. This dual functionality has spurred its use in generating libraries of analogs for structure-activity relationship (SAR) studies, particularly in optimizing selectivity against homologous enzymes like HGFA.

Table 2: Key Structural Features and Their Roles

| Feature | Role in Bioactivity |

|---|---|

| Piperidine core | Mimics peptide backbone geometry |

| 6-Keto group | Hydrogen bonding with catalytic triad |

| N-Benzyl substitution | Enhances lipophilicity and target affinity |

| tert-Butyl carbamate | Protects amine, improves pharmacokinetics |

Current Research Landscape and Knowledge Gaps

Despite its utility, challenges persist in the synthesis and application of this compound. The iodine-mediated annulation method, while efficient for galactose-derived piperidines, exhibits variable stereoselectivity when applied to glucose-based substrates, leading to byproducts such as furans. Additionally, the compound’s propensity for epimerization under acidic conditions complicates large-scale production.

Current research aims to address these gaps through novel catalytic strategies. For instance, enantioselective hydrogenation of pyridine derivatives using chiral molybdenum catalysts has shown promise in accessing optically pure intermediates. Furthermore, the integration of computational models to predict carbamate stability in physiological environments could streamline analog design.

A critical knowledge gap lies in the compound’s off-target interactions, particularly with cytochrome P450 enzymes, which remain poorly characterized. Resolving these uncertainties will require advanced metabolomic studies and covalent docking simulations to refine its therapeutic index.

Properties

IUPAC Name |

tert-butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-9-10-15(20)19(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKUPFVXIPFGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)N(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-6-oxopiperidin-3-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

tert-butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate has been investigated for its pharmacological properties, particularly in relation to its potential as a drug candidate targeting specific receptors or enzymes. Its structure suggests possible applications in:

- Antimicrobial Agents : The compound has shown promise in combating resistant bacterial strains, making it a candidate for antibiotic development .

- Neurological Disorders : Similar piperidine compounds have been studied for their effects on neurotransmitter systems, indicating potential use in treating conditions such as depression and anxiety.

Biological Research

In biological contexts, this compound serves as a useful probe for studying enzyme inhibition and protein-ligand interactions. Its ability to selectively bind to active sites or allosteric sites allows researchers to explore its role in modulating enzyme activity .

Industrial Applications

In the industrial sector, this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for various chemical processes, including polymer synthesis and coatings.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- Lipophilicity : The benzyl group in the reference compound increases logP compared to analogs lacking aromatic substituents (e.g., 1228566-94-6) .

- Conformational Flexibility : Piperidine derivatives exhibit greater flexibility than pyrrolidine or tetrahydrofuran analogs, impacting binding to rigid enzyme active sites .

Biological Activity

tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate, with the molecular formula C17H24N2O3 and a molecular weight of 304.39 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-benzyl-6-oxopiperidin-3-yl chloride under basic conditions. The reaction is generally carried out in organic solvents such as dichloromethane or tetrahydrofuran at room temperature.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalytic activity.

- Protein-Ligand Interactions : It may also play a role in modulating protein interactions, which can affect various signaling pathways in cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various enzyme activities. For instance, it has shown potential as an inhibitor of proteases involved in viral replication, such as the SARS-CoV 3CL protease .

Case Studies

- SARS-CoV Protease Inhibition : A study evaluated the compound's effectiveness against the SARS-CoV 3CL protease, revealing it to have promising inhibitory activity. The IC50 values were determined through fluorometric assays, indicating its potential as a therapeutic agent against viral infections .

- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of related compounds on human carcinoma cell lines. While specific data for this compound is limited, structural analogs have shown cytotoxic properties, suggesting that this compound may possess similar activities .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| tert-butyl n-(6-oxopiperidin-3-yl)carbamate | C10H18N2O | Moderate enzyme inhibition |

| tert-butyl n-(1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | Cytotoxic effects on carcinoma cells |

| tert-butyl n-(1-benzoyl-piperidin-3-yl)carbamate | C17H24N2O2 | Potential anti-inflammatory properties |

The presence of the benzyl group in this compound enhances its hydrophobic character, potentially increasing its binding affinity to lipid membranes and proteins compared to other derivatives lacking this substituent .

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate, and how can reaction conditions be optimized for yield?

Methodology:

- Boc Protection Strategy : The tert-butyl carbamate (Boc) group is commonly introduced via a coupling reaction between an amine (e.g., piperidin-3-yl derivative) and di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used at 0–25°C .

- Optimization : Reaction yield can be improved by controlling moisture (use anhydrous conditions), stoichiometric ratios (1.1–1.5 equivalents of Boc₂O), and reaction time (monitored by TLC or LC-MS). Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

Methodology:

Q. How should this compound be handled and stored to ensure stability and safety in laboratory settings?

Methodology:

- Storage : Store in a desiccator at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Use amber glass vials to avoid light-induced degradation .

- Safety : While no specific hazards are reported for this compound, general precautions include using gloves, goggles, and fume hoods. Follow institutional guidelines for waste disposal (e.g., incineration via licensed facilities) .

Advanced Questions

Q. How can researchers resolve discrepancies between experimental spectral data (e.g., NMR, IR) and computational predictions for this compound?

Methodology:

- Computational Validation : Use density functional theory (DFT) to calculate NMR chemical shifts (e.g., via Gaussian or ORCA) and compare with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO or CDCl₃) .

- Dynamic Effects : Consider conformational flexibility (e.g., piperidin ring puckering) using molecular dynamics simulations to explain unexpected splitting in NMR signals .

Q. What strategies are effective in controlling the stereochemistry during the synthesis of this compound, particularly at the piperidin-3-yl position?

Methodology:

- Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during key steps like benzyl group introduction or Boc protection.

- Chromatographic Separation : Employ chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt formation to isolate enantiomers .

- Crystallography : Confirm absolute configuration via X-ray diffraction (see Q6) .

Q. What methodologies are recommended for the X-ray crystallographic analysis of this compound, and how can SHELX software be utilized in structure refinement?

Methodology:

- Data Collection : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Collect diffraction data using a Mo-Kα or Cu-Kα source.

- Structure Solution : Use SHELXT for phase determination via intrinsic phasing or Patterson methods. Refine with SHELXL, adjusting parameters for anisotropic displacement and hydrogen bonding. Validate with ORTEP-3 for graphical representation .

Q. In the absence of comprehensive ecotoxicological data, how can researchers assess the environmental impact of this compound during disposal?

Methodology:

- Read-Across Analysis : Compare with structurally similar carbamates (e.g., tert-butyl (3-hydroxy-3-phenylpropyl)carbamate) to estimate biodegradation potential and toxicity .

- Partitioning Studies : Use EPI Suite to predict log P (hydrophobicity) and BCF (bioaccumulation). Assume moderate mobility in soil due to the Boc group’s polarity .

- Disposal Protocol : Follow guidelines for "special waste" (incineration at >1000°C with scrubbing for NOx/SOx mitigation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.